Spiro[indoline-3,3'-piperidin]-2-one
Description
Spiro[indoline-3,3'-piperidin]-2-one is a bicyclic compound featuring a fused indoline and piperidin system connected via a spiro junction at the C3 position of the indoline moiety. This structural motif confers unique conformational rigidity and stereochemical complexity, making it a promising scaffold in medicinal chemistry. Its derivatives have been explored for diverse biological activities, including anticancer, antimicrobial, and central nervous system (CNS) receptor modulation .
Properties
Molecular Formula |
C12H14N2O |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
spiro[1H-indole-3,3'-piperidine]-2-one |
InChI |
InChI=1S/C12H14N2O/c15-11-12(6-3-7-13-8-12)9-4-1-2-5-10(9)14-11/h1-2,4-5,13H,3,6-8H2,(H,14,15) |
InChI Key |
SVSIGYKHPRVZCP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CNC1)C3=CC=CC=C3NC2=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Spiro[indoline-3,3'-pyrrolidin]-2-one
Structural Differences : Replaces the six-membered piperidine ring with a five-membered pyrrolidine.
Biological Activity : Exhibits high affinity for 5-HT6 receptors (submicromolar Ki values), implicated in CNS disorders like Alzheimer’s disease. Substituents such as phenylsulfonyl groups enhance receptor binding .
Synthetic Accessibility : Synthesized via multi-step routes involving cyclization and sulfonylation, with moderate yields (e.g., 70% for compound 17 ) .
Spiro[indoline-3,4'-piperidine]-2-one Derivatives
Structural Differences : Piperidine ring fused at the C4 position of indoline instead of C3.
Biological Activity : Designed as EGFR/HER2 inhibitors. Derivatives (e.g., A1-A4 ) showed 7–27% inhibition of EGFR-wt kinase at 0.5 µM, outperforming Neratinib (2%) . Cyclopropane-substituted analogues (B1-B7 ) demonstrated altered kinase selectivity, highlighting the impact of ring substitution .
| Compound Series | Structural Modification | EGFR-wt Inhibition (%) | ERBB2 Inhibition (%) |
|---|---|---|---|
| A1-A4 | Aminopyridine-containing | 7–27 | 9–34 |
| B1-B7 | Piperidine → cyclopropane | Data not reported | Data not reported |
| C1-C4 | Indoline → benzmorpholine | Data not reported | Data not reported |
Spirooxindoles with Pyrano/Pyrimidine Systems
Structural Differences: Incorporates pyrano[2,3-d]pyrimidine rings instead of piperidine. Biological Activity: Derivatives (e.g., 3g, 3h) exhibited moderate cytotoxicity (IC50: 10–50 µM) against A549 and MCF-7 cancer cells. Halogen substituents (Cl, Br) enhanced activity . Synthetic Route: Catalyzed by BTC/TPPO, achieving 53–77% yields .
| Compound | Substituents | Anticancer Activity (IC50, µM) | Melting Point (°C) |
|---|---|---|---|
| 3g | 2',4',6-Trichloro-7'-phenyl | 12.5 (A549) | 229 |
| 3h | 6-Bromo-2',4'-dichloro-7'-phenyl | 18.4 (MCF-7) | 210 |
Spiro[cyclopropane-1,3'-indolin]-2'-one
Structural Differences: Replaces piperidine with a cyclopropane ring. Biological Activity: Limited data, but structural rigidity may influence pharmacokinetic properties. Similarity score: 0.95 vs. This compound .
Structural-Activity Relationship (SAR) Insights
- Ring Size and Position: Smaller rings (pyrrolidine) favor CNS receptor binding, while larger systems (pyrano-pyrimidine) enhance anticancer activity .
- Substituents : Halogens (Cl, Br) and sulfonyl groups improve cytotoxicity and receptor affinity, respectively .
- Synthetic Flexibility : Piperidine-based spiro compounds are more synthetically tractable (yields up to 99%) compared to cyclopropane-containing analogues .
Q & A
Q. What are the primary synthetic routes for Spiro[indoline-3,3'-piperidin]-2-one, and how are reaction conditions optimized?
The synthesis typically involves coupling indoline derivatives with piperidine rings. A common method uses benzenesulfonyl chloride under alkaline conditions, yielding the spirocyclic structure via nucleophilic substitution . Optimization focuses on solvent selection (e.g., acetonitrile), catalyst choice (e.g., tetrabutylammonium iodide), and reaction time, with yields improved using continuous flow reactors for scalability . Purity is validated via TLC and HPLC, ensuring reproducibility .
Q. How is structural characterization of this compound performed?
Key techniques include:
- NMR Spectroscopy : Assigns proton and carbon environments, confirming spirojunction and substituent positions (e.g., δH 7.2–7.4 ppm for aromatic protons) .
- HRMS : Validates molecular formula (e.g., C₁₃H₁₅N₂O for 1-Methyl derivatives) .
- X-ray Crystallography : Resolves 3D conformation, as seen in triclinic crystals (α = 81.257°) for derivatives like 2'-Hydroxymethyl-1'-(4-methylphenyl) .
Q. What preliminary biological screening methods are used to assess anticancer activity?
Antiproliferative activity is tested against panels like NCI-60 cancer cell lines (e.g., MCF7, PaCa-2) using MTT assays. IC₅₀ values are compared to reference drugs (e.g., 5-fluorouracil), with derivatives showing sub-micromolar potency highlighted for further study .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of potent derivatives?
SAR analysis identifies critical substituents:
- Fluorine/Bromine at C5 : Enhances target binding via halogen interactions (e.g., 5-Fluoro derivatives show 79% yield and improved EGFR inhibition) .
- Pivaloyl groups : Increase metabolic stability and solubility, as seen in 1'-Pivaloyl analogs .
- Spiro rigidity : Modulating ring size (piperidine vs. pyrrolidine) alters selectivity for kinases like CDK4/6 .
Q. How do multi-target mechanisms explain the compound’s anticancer and antiviral potential?
The spiro scaffold inhibits multiple pathways:
- Kinase inhibition : Blocks EGFR and VEGFR-2 activation, disrupting proliferation signals .
- Antiviral activity : Derivatives dock into SARS-CoV-2 main protease (Mᵖʳᵒ) active sites, with binding energies <−8 kcal/mol .
- Synergistic effects : Co-targeting CDK and c-Met reduces drug resistance in pancreatic cancer models .
Q. What strategies resolve contradictions in reported biological data across studies?
Discrepancies in IC₅₀ values (e.g., BEL-7402 vs. MCF7) are addressed by:
Q. How can computational models enhance spirocyclic compound design?
Q. What analytical methods resolve structural ambiguities in complex derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
